molecular formula C9H7N3 B1371887 6-Methyl-1H-indazole-4-carbonitrile CAS No. 885522-51-0

6-Methyl-1H-indazole-4-carbonitrile

Cat. No.: B1371887
CAS No.: 885522-51-0
M. Wt: 157.17 g/mol
InChI Key: GLSVXDJYZLOUMW-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

6-Methyl-1H-indazole-4-carbonitrile plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with phosphoinositide 3-kinase, an enzyme involved in cell growth, proliferation, and survival. By inhibiting this enzyme, this compound can modulate signaling pathways that are critical for cancer cell survival . Additionally, this compound has been shown to interact with tyrosine kinases, which are enzymes that play a pivotal role in the regulation of cellular processes such as metabolism, growth, and differentiation . These interactions highlight the potential of this compound as a therapeutic agent in the treatment of various diseases.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This is achieved through the modulation of cell signaling pathways, including the inhibition of the phosphoinositide 3-kinase/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the potential of this compound in cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of phosphoinositide 3-kinase, thereby inhibiting its activity and preventing the downstream activation of the Akt signaling pathway . This inhibition leads to the suppression of cell growth and the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of tyrosine kinases by binding to their ATP-binding sites, which results in the disruption of signaling pathways that are essential for cell proliferation and survival . These molecular interactions provide a detailed understanding of how this compound exerts its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its efficacy, as it can degrade under certain conditions, leading to a reduction in its biological activity . Long-term studies have shown that this compound can maintain its stability and efficacy for extended periods when stored under optimal conditions. Degradation products may form over time, which could potentially affect its therapeutic properties . These temporal effects highlight the importance of proper storage and handling of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is essential to maximize the efficacy and minimize the toxicity of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which is responsible for the oxidation and subsequent detoxification of this compound . Additionally, this compound can undergo conjugation reactions with glutathione, leading to the formation of water-soluble metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the pharmacokinetics and overall bioavailability of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by its lipophilicity, which allows it to readily cross cell membranes and reach its target sites. These transport and distribution mechanisms are critical for the therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be transported into the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-3-nitrobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

6-Methyl-1H-indazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-4-carbonitrile: Lacks the methyl group at the 6-position.

    6-Bromo-1H-indazole-4-carbonitrile: Contains a bromine atom instead of a methyl group.

    6-Chloro-1H-indazole-4-carbonitrile: Contains a chlorine atom instead of a methyl group.

Uniqueness

6-Methyl-1H-indazole-4-carbonitrile is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

6-methyl-1H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-7(4-10)8-5-11-12-9(8)3-6/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSVXDJYZLOUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646514
Record name 6-Methyl-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-51-0
Record name 6-Methyl-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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